molecular formula C9H14N2O B1428689 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1003959-62-3

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B1428689
CAS No.: 1003959-62-3
M. Wt: 166.22 g/mol
InChI Key: OJOXQCNPFVVGAD-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by a spirocyclic structure containing a seven-membered ring with two nitrogen atoms and an oxygen atom. This compound has the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is primarily used in research and development settings, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of ethylamine with a suitable cyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 2-Ethyl-1,3-diazaspiro[4The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests a range of possible interactions .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXQCNPFVVGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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